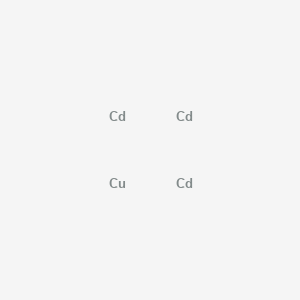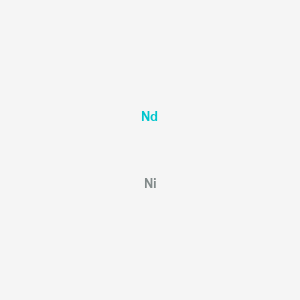
Cadmium;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium and copper are two heavy metals that form an alloy known as cadmium copper. This alloy is notable for its enhanced strength and hardness compared to pure copper, with only a slight reduction in electrical conductivity. Cadmium copper is used in various industrial applications, including electrical conductors and components that require high strength and durability.
準備方法
Synthetic Routes and Reaction Conditions
Cadmium copper can be synthesized through several methods. One common approach involves the electroplating of cadmium onto copper. This process typically uses an electrolytic bath containing cadmium salts, where copper acts as the cathode. The cadmium ions are reduced and deposited onto the copper surface.
Another method involves the direct alloying of cadmium and copper. This process requires melting both metals together at high temperatures, followed by casting the molten alloy into the desired shape. The reaction conditions include maintaining a controlled atmosphere to prevent oxidation and ensuring uniform mixing of the metals.
Industrial Production Methods
In industrial settings, cadmium copper is often produced through a combination of electroplating and alloying techniques. The electroplating process is used to create a thin layer of cadmium on copper components, which are then subjected to heat treatment to form a uniform alloy. This method ensures precise control over the cadmium content and results in a high-quality alloy with consistent properties.
化学反応の分析
Types of Reactions
Cadmium copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cadmium in the alloy can oxidize to form cadmium oxide (CdO) when exposed to air at elevated temperatures. Copper can also oxidize to form copper oxide (CuO).
Reduction: Cadmium and copper ions can be reduced from their respective oxides using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Cadmium and copper can participate in substitution reactions with other metals or ligands, forming new compounds or alloys.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas, carbon monoxide, or other reducing agents.
Substitution: Metal salts or ligands in aqueous or non-aqueous solutions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and copper oxide (CuO).
Reduction: Metallic cadmium and copper.
Substitution: Various cadmium and copper compounds, depending on the reagents used.
科学的研究の応用
Cadmium copper has numerous scientific research applications across various fields:
Chemistry: Used as a catalyst in chemical reactions and as a material for electrodes in electrochemical studies.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Investigated for its potential use in medical devices and as a component in certain diagnostic tools.
Industry: Widely used in the manufacturing of electrical conductors, connectors, and other components that require high strength and durability.
作用機序
The mechanism by which cadmium copper exerts its effects depends on the specific application. In biological systems, cadmium can bind to proteins and enzymes, disrupting their function and leading to toxic effects. Copper, on the other hand, can participate in redox reactions, generating reactive oxygen species that can cause cellular damage.
At the molecular level, cadmium can interfere with calcium signaling pathways and disrupt the function of mitochondria, leading to oxidative stress and apoptosis. Copper can also interact with various cellular components, including DNA and proteins, affecting their structure and function.
類似化合物との比較
Cadmium copper can be compared to other similar alloys and compounds, such as:
Zinc copper: An alloy with similar properties but lower toxicity compared to cadmium copper.
Nickel copper: Known for its high corrosion resistance and strength, often used in marine and chemical processing applications.
Lead copper: Used in applications requiring high density and radiation shielding, but with higher toxicity than cadmium copper.
Cadmium copper is unique in its combination of high strength, hardness, and relatively low reduction in electrical conductivity, making it suitable for specific industrial applications where these properties are critical.
Conclusion
Cadmium copper is a versatile alloy with a wide range of applications in various fields. Its unique properties make it valuable for industrial, scientific, and medical uses. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in developing new applications and improving existing ones.
特性
CAS番号 |
12356-82-0 |
|---|---|
分子式 |
Cd3Cu |
分子量 |
400.79 g/mol |
IUPAC名 |
cadmium;copper |
InChI |
InChI=1S/3Cd.Cu |
InChIキー |
LHDXFFPVPSPCMN-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cd].[Cd].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)

![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)

![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)

![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)


